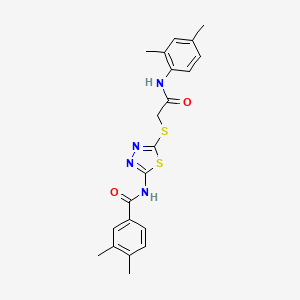![molecular formula C8H5F3N4O B2828430 5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine CAS No. 2086260-68-4](/img/structure/B2828430.png)
5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridine derivatives, such as “this compound”, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
- 5-(Pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines demonstrated significant cytotoxicity against various human cancer cell lines, indicating potential as anticancer agents. Among them, certain derivatives exhibited potent activity against gastric cancer cell lines, surpassing the standard CHS 828 ((Abdo & Kamel, 2015)).
Antimicrobial Activity
- Derivatives of 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol were synthesized and screened for antimicrobial activity. The study found that most compounds exhibited good or moderate antimicrobial activity, highlighting their potential in this area (Bayrak et al., 2009).
Synthesis and Characterization of Derivatives
- A variety of N- and S-substituted 1,3,4-oxadiazole derivatives were synthesized and characterized. These compounds, including those with pyridin-3-yl derivatives, were examined for their structural properties, contributing to the broader understanding of their chemical behavior (El‐Sayed et al., 2008).
Key Intermediates in Medicinal Synthesis
- Certain pyridyl compounds, including those related to 5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine, serve as key intermediates in the synthesis of COMT inhibitors, showcasing their role in the development of therapeutic agents (Kiss et al., 2008).
Pesticidal Activities
- Novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were synthesized and showed excellent insecticidal and fungicidal activities, demonstrating their potential as new pesticides (Liu et al., 2021).
Wirkmechanismus
Target of Action
The primary targets of 5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine are class IIa HDAC enzymes . These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, which leads to the condensation of chromatin and repression of gene transcription .
Mode of Action
The compound interacts with its targets by inhibiting the activity of class IIa HDAC enzymes . This inhibition results in an increase in the acetylation of histone proteins, leading to the relaxation of chromatin and enhanced gene transcription . The trifluoromethyloxadiazolyl (TFMO) moiety in the compound serves as a non-chelating Zinc-binding group (ZBG), contributing to its inhibitory activity .
Biochemical Pathways
The inhibition of class IIa HDAC enzymes affects various biochemical pathways. One significant downstream effect is the upregulation of p21, a cyclin-dependent kinase inhibitor . This upregulation leads to cell cycle arrest and promotes caspase-induced apoptosis .
Pharmacokinetics
The presence of the trifluoromethyl group in the compound may influence its pharmacokinetic properties, as fluorine-containing moieties can affect the electronic properties, solubility, conformations, and lipophilicity of a compound .
Result of Action
The molecular and cellular effects of the compound’s action include the upregulation of p21, leading to cell cycle arrest, and the promotion of caspase-induced apoptosis . In terms of its anticancer effects, the compound has shown promising results against head-neck cancer cell line Cal27, especially when HDAC4 is overexpressed .
Eigenschaften
IUPAC Name |
5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4O/c9-8(10,11)7-14-6(15-16-7)4-1-2-5(12)13-3-4/h1-3H,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDECTUWRALMXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NOC(=N2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[butyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2828348.png)

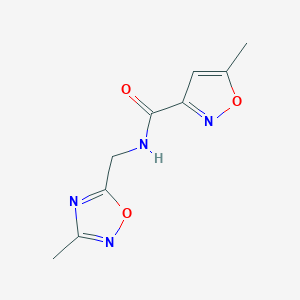
![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone](/img/structure/B2828356.png)

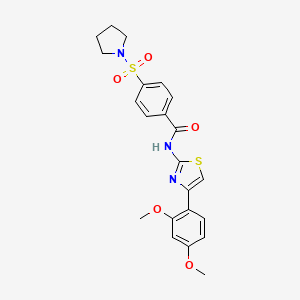

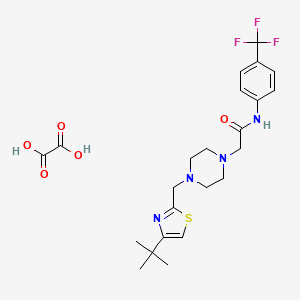
![N-(2,5-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2828364.png)
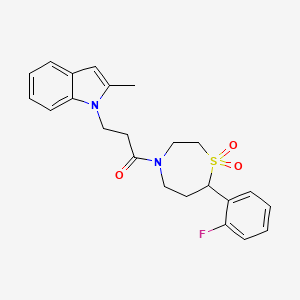
![ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate](/img/structure/B2828368.png)
![Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2828369.png)
